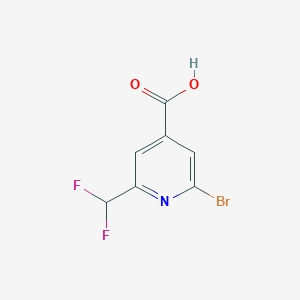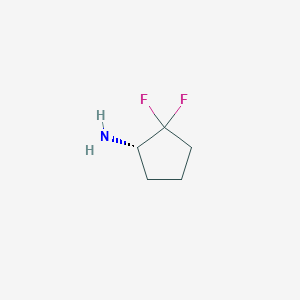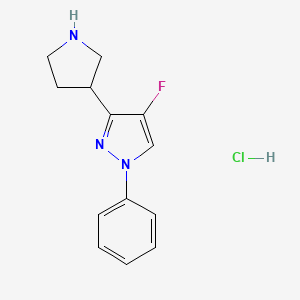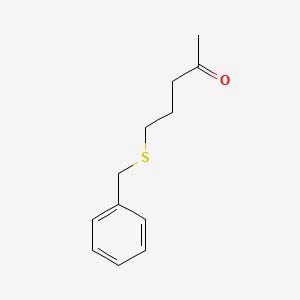![molecular formula C13H14N2 B13485362 N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
N-methyl-4-[(pyridin-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-[(pyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C12H12N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and a pyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(pyridin-4-yl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.
化学反応の分析
Types of Reactions
N-methyl-4-[(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methyl-4-[(piperidin-4-yl)methyl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-methyl-4-[(pyridin-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-methyl-4-[(pyridin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
- N-methyl-4-[(pyridin-3-yl)methyl]aniline
- N-methyl-4-[(pyridin-2-yl)methyl]aniline
- N-methyl-4-[(pyridin-4-yl)ethyl]aniline
Uniqueness
N-methyl-4-[(pyridin-4-yl)methyl]aniline is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
N-methyl-4-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-14-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9,14H,10H2,1H3 |
InChIキー |
CFXOMWUXHBPQSR-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)

![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)

![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)



